![molecular formula C21H17FN2O2 B267342 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267342.png)
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide, also known as FABP inhibitor BMS309403, is a small molecule inhibitor that targets the fatty acid binding protein (FABP) family. FABPs are involved in the transport and metabolism of fatty acids in cells, and their inhibition has potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Mechanism of Action
BMS309403 binds to the fatty acid binding pocket of 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, preventing the transport of fatty acids to their target enzymes. This leads to a reduction in lipid accumulation and improved metabolic function in cells.
Biochemical and Physiological Effects:
In vitro studies have shown that BMS309403 can improve insulin sensitivity and reduce inflammation in adipocytes. In animal models of obesity and diabetes, BMS309403 has been shown to improve glucose tolerance, reduce body weight, and decrease hepatic lipid accumulation.
Advantages and Limitations for Lab Experiments
One advantage of using BMS309403 in lab experiments is its specificity for 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation is that BMS309403 has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on BMS309403 could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, studies could investigate the potential of BMS309403 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, research could explore the use of BMS309403 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of BMS309403 involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylbenzamide in the presence of a base to yield BMS309403.
Scientific Research Applications
BMS309403 has been extensively studied in preclinical models of metabolic diseases, including diabetes and obesity. In vitro studies have shown that BMS309403 can inhibit 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which are highly expressed in adipose tissue and liver, respectively. Inhibition of these proteins has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in cells.
properties
Product Name |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
---|---|
Molecular Formula |
C21H17FN2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-24(19-5-3-2-4-6-19)21(26)16-9-13-18(14-10-16)23-20(25)15-7-11-17(22)12-8-15/h2-14H,1H3,(H,23,25) |
InChI Key |
XDIBLBYNKXQGIO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.